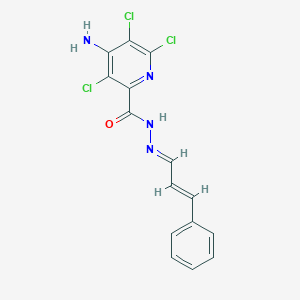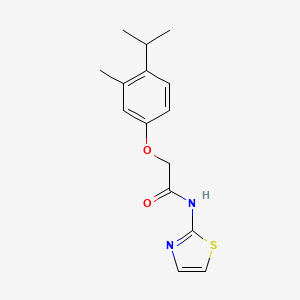![molecular formula C19H17F3N2O2 B5514311 1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its variants, and employing different organic synthesis techniques. For instance, the Biginelli reaction has been utilized to synthesize novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing the versatility and efficiency of combining piperazine with various functional groups to yield complex molecules (Bhat et al., 2018).
Molecular Structure Analysis
Molecular structure determination of piperazine derivatives, including X-ray crystallography, plays a crucial role in understanding their chemical behavior and potential interactions. The crystal structure of a related piperazine compound revealed a chair conformation of the piperazine ring, which is significant for assessing the spatial arrangement and potential reactivity of such molecules (Chen et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. Synthesis and reaction studies have led to the development of compounds with significant biological activities, such as antimicrobial and anticancer properties, demonstrating the chemical versatility of piperazine derivatives (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, including melting points, solubility, and crystal structure, are essential for their application in various fields. The polymorphism, solubility, and stability of these compounds can significantly affect their chemical and pharmacological properties (Jotani et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Biginelli Synthesis : A study explored the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. The structural confirmation of these derivatives was achieved through X-ray crystallography, demonstrating the versatility of piperazine derivatives in organic synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antibacterial and Biofilm Inhibition
- Biofilm and MurB Inhibitors : Piperazine derivatives have shown promising results as bacterial biofilm inhibitors. One such compound demonstrated significant inhibitory activities against various bacterial strains, including E. coli and S. aureus, and proved to be an effective MurB enzyme inhibitor (Mekky & Sanad, 2020).
Herbicides and Plant Growth Regulation
- Herbicides and Cytokinins : Piperazine derivatives have been evaluated as potential herbicides and plant growth regulators. Their structure–activity relationships indicate that specific structural elements enhance their herbicidal and cytokinin-mimicking properties (Stoilkova, Yonova, & Ananieva, 2014).
Antimicrobial Activities
- Triazole Derivatives : Novel triazole derivatives with piperazine components have demonstrated antimicrobial activities against various microorganisms. Some derivatives exhibited good to moderate activities, highlighting the potential of piperazine in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antidepressant and Antianxiety Activities
- Novel Derivatives for Mental Health : A study synthesized novel piperazine derivatives and evaluated their antidepressant and antianxiety activities. Some compounds significantly reduced immobility times and showed notable antianxiety effects (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Metabolism Studies
- Metabolic Evaluation : Piperazine derivatives like TM208 have been studied for their metabolism in rats, revealing various metabolites and providing insights into the metabolic pathways of these compounds (Jiang, Ling, Han, Li, & Cui, 2007).
Antitumor Activity
- Breast Cancer Cell Inhibition : 1,2,4-Triazine derivatives bearing a piperazine amide moiety have shown potential as anticancer agents, especially against breast cancer cells. Their synthesis and evaluation highlight the role of piperazine in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Anticonvulsant and Antimicrobial Activities
- Pyran-4-one Derivatives : Piperazine derivatives have been synthesized for their anticonvulsant and antimicrobial properties. Certain derivatives showed effectiveness against seizures and microbial growth, suggesting their diverse therapeutic potential (Aytemi̇r, Çalış, & Özalp, 2004).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-[2-(2,3,6-trifluorophenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-2-4-13(5-3-12)24-9-8-23(11-18(24)26)17(25)10-14-15(20)6-7-16(21)19(14)22/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWWQZOMEQCJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CC3=C(C=CC(=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)
![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)



![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)

![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)
![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)
![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)
![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)